molecular formula C12H11BrN2O2 B1475555 4-Bromo-6-(3,4-dimethoxyphenyl)pyrimidine CAS No. 1771260-74-2

4-Bromo-6-(3,4-dimethoxyphenyl)pyrimidine

Cat. No. B1475555
CAS RN: 1771260-74-2
M. Wt: 295.13 g/mol
InChI Key: AZEKMSGLAQSZFP-UHFFFAOYSA-N
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Description

“4-Bromo-6-(3,4-dimethoxyphenyl)pyrimidine” is a chemical compound that belongs to the class of pyrimidines . Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .


Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the reaction of amidines with ketones or aldehydes . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrimidine core, which is a six-membered ring containing two nitrogen atoms . The molecule also contains bromine and methoxy functional groups .


Chemical Reactions Analysis

Pyrimidine derivatives can undergo a variety of chemical reactions. For example, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 provides 4-arylquinolines .

Scientific Research Applications

Biological Activities in Aquatic Life

A study investigated the neurotoxic potentials of a newly synthesized pyrazoline derivative, which is structurally similar to 4-Bromo-6-(3,4-dimethoxyphenyl)pyrimidine, on the AchE activity and MDA level in the brain of rainbow trout alevins . This research provides insights into the potential impact of such compounds on aquatic life.

Antimicrobial Properties

Pyridine derivatives, which can be synthesized using this compound, have been found to exhibit good to strong antimicrobial activity against microbial strains E. coli, B. mycoides, and C. albicans . This suggests potential applications in the development of new antimicrobial agents.

Antifungal Activity

Compounds structurally similar to this compound have shown significant antifungal activity . This opens up possibilities for the development of new antifungal treatments.

Antioxidant Properties

The pyrazoline derivative mentioned in the first point also has antioxidant properties . Antioxidants are crucial in neutralizing harmful free radicals in the body, suggesting potential health benefits.

Anti-inflammatory and Antidepressant Properties

Pyrazoline derivatives have been reported to possess anti-inflammatory and antidepressant properties . This indicates potential applications in the treatment of inflammation and mood disorders.

Antitumor Activities

There is also evidence of antitumor activities in pyrazoline derivatives . This suggests potential applications in cancer treatment research.

properties

IUPAC Name

4-bromo-6-(3,4-dimethoxyphenyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O2/c1-16-10-4-3-8(5-11(10)17-2)9-6-12(13)15-7-14-9/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZEKMSGLAQSZFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=NC=N2)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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